molecular formula C9H5ClN6 B13321875 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13321875
M. Wt: 232.63 g/mol
InChI Key: XMUDBGUBGBDMCK-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a pyridazin-3-yl group at position 1. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The chlorine substituent enhances reactivity for further functionalization, while the pyridazine ring may influence electronic properties and target binding .

Properties

Molecular Formula

C9H5ClN6

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-1-pyridazin-3-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H5ClN6/c10-8-6-4-14-16(9(6)12-5-11-8)7-2-1-3-13-15-7/h1-5H

InChI Key

XMUDBGUBGBDMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

General Synthesis Route

  • Formation of Pyrazole Intermediates : Pyrazole derivatives are often synthesized from hydrazine derivatives reacting with appropriate carbonyl compounds or their equivalents.

  • Cyclization to Pyrimidine : The pyrazole intermediates are then treated with reagents that facilitate the formation of the pyrimidine ring. This can involve reactions with formamide, formic acid, or other suitable reagents.

Specific Example: Preparation of Related Compounds

For compounds like 1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidines , the synthesis involves:

  • Step 1 : Preparation of pyrazole-o-aminonitriles from hydrazino-pyridazines and ketene acetals.
  • Step 2 : Condensation of these intermediates with triethylorthoformate to form ethoxymethyleneamino derivatives.
  • Step 3 : Reaction with ammonia to yield the pyrimidine ring.

Analysis of Synthesized Compounds

The structures of synthesized pyrazolo[3,4-d]pyrimidines are typically confirmed through various analytical techniques:

Technique Purpose
IR Spectroscopy Identifies functional groups (e.g., NH, CN)
NMR Spectroscopy Provides detailed structural information
Mass Spectrometry Confirms molecular weight and fragmentation patterns
Elemental Analysis Verifies elemental composition

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to inhibit the activity of these targets, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Chlorine at Position 4 : Common in many analogs (e.g., ), enabling nucleophilic substitution for further derivatization.
  • Position 1 Substituents : Aromatic groups (phenyl, benzyl) or heteroaromatic groups (pyridazine) modulate solubility and target interactions. Pyridazine introduces additional hydrogen-bonding sites compared to phenyl .
Anticancer and Kinase Inhibition
  • EGFR Inhibition: Compound V (N3-(3-aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine): Exhibits strong EGFR inhibition (IC₅₀ < 1 µM) due to dual anilino substitutions . 4-Chloro-1-(2-chloro-2-phenylethyl) Derivatives: Show enhanced cytotoxicity in prostate/bladder cancer models when delivered via halloysite nanotubes . Target Compound: The pyridazine group may improve kinase selectivity compared to phenyl analogs, though specific data are pending .
Antibacterial Activity
  • 6-(Isopropylthio)-4-chloro Derivatives : Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus due to hydrophobic thioether groups .
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (EWGs) : Chlorine or trifluoromethyl at position 4 increases electrophilicity, enhancing reactivity for amine substitutions .
  • Bulkier Substituents : 3,5-Dimethylphenyl or phenethyl groups improve metabolic stability but may reduce solubility .

Physicochemical Properties

Property 4-Chloro-1-(pyridazin-3-yl) Derivative 4-Chloro-1-phenyl Analog 4-Chloro-1-(3-chlorobenzyl) Analog
Molecular Weight (g/mol) ~265–275 (estimated) 230.66 278.13
LogP (Predicted) ~2.1 2.8 3.5
Solubility (aq.) Moderate (pyridazine enhances polarity) Low Very low

Commercial and Industrial Relevance

  • Scalability : 4-Chloro-1-phenyl and 4-chloro-1-(3,5-dimethylphenyl) derivatives are commercially available (purity ≥95%), indicating established synthetic routes .
  • Drug Delivery: Halloysite nanotube formulations of 4-chloro derivatives improve bioavailability in cancer models .

Biological Activity

4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Structural Characteristics

The compound features a unique heterocyclic structure that contributes to its biological properties. The presence of the chloro substituent and the pyridazine moiety enhances its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against various viral infections, including Zika virus. For instance, compounds based on this scaffold have shown low micromolar antiviral activity with minimal cytotoxicity. The structure-activity relationship studies indicate that electron-withdrawing groups at specific positions can enhance antiviral efficacy .

Table 1: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound 55.1397.65
Compound 64.8408.33

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Inhibitors targeting CDK2 have shown promise in preclinical studies as potential anticancer agents .

Case Study: CDK2 Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting CDK2 over CDK1, suggesting a targeted approach in cancer therapy. The docking studies confirmed the selectivity of these compounds towards CDK2 .

The biological activities of 4-chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine are attributed to its ability to interact with specific protein targets involved in viral replication and cancer cell proliferation. The compound's structural features allow it to fit into the active sites of enzymes or receptors, thereby modulating their activity.

Q & A

Q. What are the key considerations for designing a synthetic route for 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Start with pyrazole and pyrimidine precursors, such as hydrazine derivatives and chloro-substituted pyridazines. Use dry acetonitrile or dichloromethane as solvents to minimize side reactions. Optimize alkylation or coupling steps by controlling stoichiometry and temperature (e.g., reflux at 80–100°C). Purify via recrystallization from acetonitrile or column chromatography. Confirm intermediates using IR (e.g., NH stretches at 3205–3300 cm⁻¹) and ¹H NMR (e.g., downfield signals for aromatic protons at δ 7.15–8.58 ppm) .

Q. How can researchers confirm the structural integrity of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine post-synthesis?

  • Methodological Answer : Use multi-technique validation:
  • ¹H NMR : Identify exchangeable NH protons (δ 10.80–11.12 ppm) and aromatic substituent patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 416 for analogs) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What initial biological screening assays are suitable for evaluating its kinase inhibition potential?

  • Methodological Answer : Prioritize enzymatic assays for CDK2 or FLT3 inhibition, given the structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors . Use ATP-competitive binding assays with purified kinases and measure IC₅₀ values. Pair with cell-based proliferation assays (e.g., MTT on cancer cell lines) to correlate enzymatic activity with cellular effects .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives in different assays?

  • Methodological Answer :
  • Assay Standardization : Repeat experiments under controlled conditions (pH, temperature, ATP concentration) to minimize variability .
  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Structural Analogs : Compare activity with derivatives like 4-Chloro-1-(thiazol-2-yl) analogs to identify substituent-dependent trends .
  • Molecular Dynamics (MD) : Simulate binding interactions to explain discrepancies (e.g., solvent exposure of the pyridazin-3-yl group affecting binding affinity) .

Q. What strategies optimize the reaction yield of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine under varying conditions?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance nucleophilicity .
  • Catalyst Optimization : Employ Pd catalysts for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .
  • Workup Refinement : Replace traditional filtration with centrifugal separation to reduce product loss .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on logP and solubility .
  • ADMET Prediction : Use tools like SwissADME to predict bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .
  • Docking Studies : Map the pyridazin-3-yl group’s orientation in CDK2’s ATP-binding pocket to prioritize sterically favorable modifications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported CDK2 inhibition IC₅₀ values for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., substrate concentration, incubation time) across studies .
  • Crystallography : Resolve co-crystal structures to identify binding mode variations (e.g., halogen bonding vs. hydrophobic interactions) .
  • Proteomic Profiling : Test selectivity against kinase panels to rule out off-target effects skewing IC₅₀ .

Structural and Functional Characterization

Q. What advanced techniques elucidate the role of the pyridazin-3-yl substituent in biological activity?

  • Methodological Answer :
  • X-Ray Crystallography : Determine electron density maps to assess π-π stacking or hydrogen bonding with kinase residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare pyridazin-3-yl vs. thiazol-2-yl analogs .
  • SAR Studies : Synthesize derivatives with substituted pyridazines (e.g., fluoro or methoxy groups) and measure activity shifts .

Experimental Design Tables

Parameter Optimization Strategy Key References
Reaction SolventTest DMF, acetonitrile, dichloromethane
Purification MethodRecrystallization (acetonitrile) vs. column chromatography
Kinase Assay ConditionsStandardize ATP concentration (10 µM) and pH 7.4

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